Ethyl [2-(benzyloxy)ethoxy]acetate
Description
Ethyl [2-(benzyloxy)ethoxy]acetate is an ester derivative featuring a benzyl-protected ethoxy chain linked to an acetate group. This compound is typically utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where the benzyl group serves as a protective moiety for hydroxyl functionalities. Its structure combines hydrophobicity (from the benzyl group) with reactivity at the ester carbonyl, enabling participation in diverse reactions such as hydrogenolysis, alkylation, or hydrolysis .
Properties
CAS No. |
62005-04-3 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 2-(2-phenylmethoxyethoxy)acetate |
InChI |
InChI=1S/C13H18O4/c1-2-17-13(14)11-16-9-8-15-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
InChI Key |
VFNKONPSWSBHQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with Ethyl [2-(benzyloxy)ethoxy]acetate, differing in substituents, chain length, or functional groups.
Ethyl [4-(benzyloxy)phenyl]acetate
- Structure : Benzyloxy group attached directly to a phenyl ring, which is esterified to an acetate.
- Key Differences : Lacks the ethoxy spacer between the benzyloxy and acetate groups.
- Properties : Increased aromaticity enhances UV absorption but reduces solubility in polar solvents compared to aliphatic analogs.
- Applications : Used in the synthesis of anti-inflammatory agents and as a precursor for fluorescent probes .
2-Ethoxyethyl Acetate (CAS 111-15-9)
- Structure : Simplified analog without the benzyl group; ethoxyethyl chain directly esterified.
- Key Differences : Absence of benzyl group reduces molecular weight (C₆H₁₂O₃ vs. C₁₃H₁₈O₄) and hydrophobicity.
- Properties : Lower boiling point (156°C) and higher volatility, making it a common solvent in coatings and adhesives.
- Toxicity : Classified as an irritant, requiring less stringent handling than benzyl-containing derivatives .
Ethyl 2-(2-Chloroethoxy)acetate
- Structure : Chlorine substituent on the ethoxy chain.
- Key Differences : Chlorine enhances electrophilicity, facilitating nucleophilic substitutions.
tert-Butyl 2-{3-[2-(benzyloxy)ethoxy]propoxy}acetate (BD)
- Structure : Propoxy spacer instead of ethoxy, with a tert-butyl ester.
- Key Differences : The tert-butyl group improves steric protection of the ester, enhancing stability during synthetic steps.
- Synthesis: Prepared via Williamson ether synthesis, followed by hydrogenolysis to remove the benzyl group (90% yield) .
2-(2-Methoxyethoxy)ethoxyacetic Acid
- Structure : Methoxy-terminated ethoxy chain linked to an acetic acid.
- Key Differences : Acidic terminal group alters solubility (pKa ~3.5) and enables chelation with metal ions.
- Applications : Studied as a metabolite in toxicology for monitoring exposure to glycol ethers .
Comparative Data Table
Research Findings and Key Distinctions
- Synthetic Flexibility: this compound’s benzyl group allows selective deprotection under hydrogenolysis (Pd/C, H₂), a feature shared with tert-butyl derivatives but absent in non-aromatic analogs like 2-ethoxyethyl acetate .
- Spectroscopic Signatures : The ester carbonyl (IR ~1736 cm⁻¹) is consistent across analogs, but benzyl-containing compounds show distinct aromatic C-H stretches (~2986 cm⁻¹) .
- Stability : Benzyl ethers exhibit greater hydrolytic stability than simple ethoxy esters, making them preferable in multi-step syntheses .
- Toxicity Profile: Benzyl derivatives require stringent safety protocols (e.g., PPE, ventilation) compared to non-aromatic esters, which are regulated primarily as irritants .
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